5-Fluoro-3,3',4'-trichlorobenzophenone
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Overview
Description
5-Fluoro-3,3’,4’-trichlorobenzophenone is a chemical compound with the molecular formula C₁₃H₆Cl₃FO and a molecular weight of 303.55 g/mol. It is also known by its IUPAC name, (3-chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone. This compound is used in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-Fluoro-3,3’,4’-trichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-5-fluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by aluminum chloride (AlCl₃) and carried out in an anhydrous solvent such as dichloromethane . The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization.
Chemical Reactions Analysis
5-Fluoro-3,3’,4’-trichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-3,3’,4’-trichlorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3’,4’-trichlorobenzophenone is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
5-Fluoro-3,3’,4’-trichlorobenzophenone can be compared with similar compounds such as:
3-Fluoro-3’,4,5’-trichlorobenzophenone: This compound has a similar structure but with different substitution patterns on the aromatic rings.
4-Fluoro-3,3’,5’-trichlorobenzophenone: Another similar compound with a different fluorine substitution position.
The uniqueness of 5-Fluoro-3,3’,4’-trichlorobenzophenone lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(17)6-9)13(18)7-1-2-11(15)12(16)5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQDGGKBDSEHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374665 |
Source
|
Record name | 5-Fluoro-3,3',4'-trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-33-2 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3,3',4'-trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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